1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a diphenylethanone structure
Mechanism of Action
Target of Action
It is known that similar compounds, which are derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions in the body.
Mode of Action
Similar compounds have been found to interact with their targets by binding to the active sites of the dopamine and serotonin receptors, thereby inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect various physiological processes.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it may impact the dopaminergic and serotonergic pathways in the brain . These pathways are involved in a variety of functions, including mood regulation, sleep, and appetite.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have been found to exhibit antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is likely to interact with various enzymes and proteins due to its structural similarity to other benzothiazole and piperazine derivatives . For instance, benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation . This suggests that our compound might also interact with enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX) enzymes .
Cellular Effects
Based on its structural similarity to other benzothiazole and piperazine derivatives, it can be hypothesized that this compound may influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, some benzothiazole derivatives have been found to exhibit cytotoxic activity against various human tumor cell lines , suggesting that our compound might also have potential anticancer properties.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some benzothiazole derivatives have been found to bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and cell division.
Metabolic Pathways
Given its structural similarity to other benzothiazole derivatives, it might be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps. One common method starts with the preparation of substituted 2-amino benzothiazoles, which are then coupled with N-phenyl anthranilic acid. The intermediate compounds are further treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups into the molecule, altering its chemical properties.
Scientific Research Applications
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is unique due to its specific combination of a benzothiazole ring, piperazine moiety, and diphenylethanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3OS/c26-20-12-7-13-21-23(20)27-25(31-21)29-16-14-28(15-17-29)24(30)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNQPFPTNIXFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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